molecular formula C9H15N3O2 B1275111 6-(butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 5759-64-8

6-(butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B1275111
CAS RN: 5759-64-8
M. Wt: 197.23 g/mol
InChI Key: GHIMUBPILIRZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound. Pyrimidine derivatives are known for their various biological activities and applications in medicinal chemistry. The specific structure and substituents on the pyrimidine ring can significantly influence the chemical and physical properties of these compounds, as well as their potential biological activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One such method involves the one-pot condensation of 2-substituted 6-aminopyrimidin-4(3H)-ones with other reagents. For instance, the condensation of 2-methyl-6-aminopyrimidin-4(3H)-one with aromatic aldehydes can lead to the formation of 5,5′-(arylmethylene)bis[6-amino-2-methylpyrimidin-4(3H)-ones] . Another approach for synthesizing pyrimidine derivatives is the regioselective methylation of 6-aminouracil, which can be further modified through reactions such as nitrosation . Additionally, the reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with diethylamine and formaldehyde can yield substituted pyrimidine derivatives with potential anti-inflammatory activity .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure of a related compound, 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione monosodium dihydrate, was determined through X-ray crystallography . This technique allows for the precise determination of the arrangement of atoms within the crystal and can provide insights into the potential intermolecular interactions.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, which can be influenced by the substituents on the pyrimidine ring. The reactivity of these compounds can be explored through complexation with other molecules, as seen in the study of intermolecular hydrogen bonds between 2,6-bis(acylamino)pyridines and other nitrogen-containing compounds . The regioselectivity of methylation reactions of pyrimidine derivatives is also of interest, as it can be influenced by the reaction medium and the presence of inorganic bases or solvating agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure. Factors such as the presence of substituents, the ability to form hydrogen bonds, and the overall molecular conformation can affect properties like solubility, melting point, and reactivity. The study of these properties is essential for understanding the behavior of these compounds in different environments and for their potential applications in pharmaceuticals and other industries.

properties

IUPAC Name

6-(butylamino)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-3-4-5-10-7-6-8(13)12(2)9(14)11-7/h6,10H,3-5H2,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIMUBPILIRZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=O)N(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405059
Record name STK249703
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

CAS RN

5759-64-8
Record name STK249703
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.